REACTION_CXSMILES
|
Br.Br.[NH2:3][CH2:4][C:5]1[CH:19]=[CH:18][C:8]([C:9]([NH:11][C:12]2[CH:13]=[N:14][CH:15]=[CH:16][CH:17]=2)=[O:10])=[CH:7][CH:6]=1>N>[NH2:3][CH2:4][C:5]1[CH:6]=[CH:7][C:8]([C:9]([NH:11][C:12]2[CH:13]=[N:14][CH:15]=[CH:16][CH:17]=2)=[O:10])=[CH:18][CH:19]=1 |f:0.1.2|
|
Name
|
dihydrobromide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
32
|
Quantity
|
1 mmol
|
Type
|
reactant
|
Smiles
|
Br.Br.NCC1=CC=C(C(=O)NC=2C=NC=CC2)C=C1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
was extracted into CHCl3 (3×50 mL)
|
Type
|
CUSTOM
|
Details
|
the organic fraction dried
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
NCC1=CC=C(C(=O)NC=2C=NC=CC2)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |